molecular formula C9H12ClNO2 B1306168 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 75200-79-2

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No. B1306168
CAS RN: 75200-79-2
M. Wt: 201.65 g/mol
InChI Key: BAJJTAFSZXKUPV-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of structurally similar compounds. For instance, the first paper discusses the inhibition performance of benzothiazole derivatives on mild steel corrosion, which suggests that compounds with aromatic rings and heteroatoms might exhibit interesting interactions with metal surfaces .

Synthesis Analysis

The papers do not provide specific information on the synthesis of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride. However, they do mention the synthesis of other complex organic molecules. For example, the third paper reports the synthesis of antipyrine derivatives, which involves the formation of amide bonds and could be relevant to the synthesis of amine-containing compounds like 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride .

Molecular Structure Analysis

While the exact molecular structure analysis of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride is not discussed, the third paper provides insights into the molecular structure of antipyrine derivatives using X-ray crystallography and DFT calculations. Such techniques could be applied to determine the molecular structure of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride and predict its electronic properties .

Chemical Reactions Analysis

The papers do not discuss the chemical reactions of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride. However, the second paper describes the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes a benzimidazoline derivative. This indicates that compounds with similar structural motifs may participate in photochemical reactions, which could be relevant for the study of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride are not directly addressed in the papers. However, the first paper's discussion on the adsorption behavior of benzothiazole derivatives on metal surfaces and their corrosion inhibition efficiency suggests that similar compounds might also exhibit significant adsorption properties and could be used in corrosion inhibition . The third paper's use of Hirshfeld surface analysis and DFT calculations to understand intermolecular interactions could also be relevant for analyzing the physical properties of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-9(2)11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJTAFSZXKUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383414
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

CAS RN

75200-79-2
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75200-79-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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